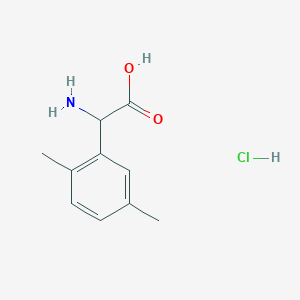

2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Paper details the synthesis of a related compound, "Methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride," which shares a similar structure to the target compound. The synthesis involves reacting the corresponding amino acid with thionyl chloride in methanol, under controlled temperature conditions to achieve a high yield of 98%. This suggests that a similar approach could potentially be applied to synthesize "2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride," with adjustments for the different substituents on the aromatic ring.

Molecular Structure Analysis

The molecular structure of compounds related to "2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride" is discussed in paper , where the structure of new derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid was confirmed by degradation and spectral analysis. Although the core structure differs, the methods used for structural confirmation could be applicable to the target compound, including spectral analysis techniques such as FTIR, as mentioned in paper .

Chemical Reactions Analysis

Paper explores the photochemical reactions of 2,5-dimethylphenacyl (DMP) carbamates, which release amines or amino acids upon irradiation. The DMP group is related to the 2,5-dimethylphenyl group in the target compound. The study found that the photoreaction proceeds from the triplet excited state and involves the liberation of a carbamic acid derivative. This information could be relevant when considering the photochemical behavior of "2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride."

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be inferred from the related compounds discussed in the papers. For instance, the thermal stability of DMP carbamates mentioned in paper suggests that the 2,5-dimethylphenyl group may confer stability to the target compound. Additionally, the high yield synthesis and the controlled reaction conditions described in paper provide insights into the reactivity and stability of chlorophenyl acetate derivatives, which could be extrapolated to the target compound.

Scientific Research Applications

Synthesis and Fluorescent Properties

- Synthesis and Fluorescent Property Evaluation : This study discusses the synthesis of a series of 1,3,5-triaryl-2-pyrazolines, including the use of a compound similar to 2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride. These compounds exhibited fluorescence properties, particularly in the blue region of the visible spectrum when irradiated with ultraviolet radiation. The fluorescent behavior was studied using UV-Vis and emission spectroscopy (Hasan, Abbas, & Akhtar, 2011).

Polymorphism and Crystal Formation

- Polymorphism and Cocrystal Salt Formation : This research explored the polymorphism of a compound analogous to 2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride. It investigated the effect of Cl-CH3 exchange on the formation of polymorphic and cocrystal salts, providing insights into the structural properties of such compounds (Zhoujin et al., 2022).

Chemical Synthesis and Methodologies

Synthesis of Novel Compounds : A study demonstrated the synthesis of novel 5-chlorinated 2-aminothiophenes, utilizing a methodology that may be relevant to the synthesis of compounds like 2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride. The research focused on developing building blocks for oligomers used in polymer research (Puterová, Bobula, & Végh, 2008).

Solution Structures of Luminescent Chelates : This paper discussed the formation of structurally different luminescent chelates, providing a perspective on the potential application of 2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride in the development of luminescent materials (Latva, Kulmala, & Haapakka, 1996).

Conformational Analysis

- Conformational Analyses of Derivatives : Research on the conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, which are structurally similar to 2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride, was conducted. This study provides insights into the structural properties of such compounds (Nitek et al., 2020).

Safety And Hazards

properties

IUPAC Name |

2-amino-2-(2,5-dimethylphenyl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-6-3-4-7(2)8(5-6)9(11)10(12)13;/h3-5,9H,11H2,1-2H3,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLPVDKNMMUWTDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride | |

CAS RN |

1135916-78-7 |

Source

|

| Record name | Benzeneacetic acid, α-amino-2,5-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1135916-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone](/img/structure/B1292596.png)

![5-bromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1292604.png)

![3-Bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292614.png)

![6-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292618.png)

![6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1292619.png)